(E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H10Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid typically involves the bromination of 4-ethoxyphenylacrylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylic acids with various functional groups.
Scientific Research Applications
(E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The acrylic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,5-dibromo-4-hydroxyphenyl)acrylic acid
- (E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid
- (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid
Uniqueness
(E)-3-(3,5-dibromo-4-ethoxyphenyl)acrylic acid is unique due to the presence of both bromine atoms and an ethoxy group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H10Br2O3 |
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Molecular Weight |
350.00 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
QDJYPFIYKZTBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Origin of Product |
United States |
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